Cas no 1506324-36-2 (ethyl 3-amino-8-(benzyloxy)imidazo1,2-apyridine-2-carboxylate)

Ethyl 3-amino-8-(benzyloxy)imidazo[1,2-a]pyridine-2-carboxylate is a versatile heterocyclic compound featuring an imidazopyridine core functionalized with an amino group and a benzyloxy substituent. Its structural framework makes it a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly for the development of bioactive molecules. The presence of both amino and ester functionalities allows for further derivatization, enabling applications in medicinal chemistry and drug discovery. The benzyloxy group enhances solubility and reactivity, facilitating selective modifications. This compound is characterized by high purity and stability, ensuring reliable performance in synthetic workflows. Its well-defined reactivity profile makes it suitable for constructing complex heterocyclic systems with potential therapeutic relevance.
ethyl 3-amino-8-(benzyloxy)imidazo1,2-apyridine-2-carboxylate structure
1506324-36-2 structure
Product Name:ethyl 3-amino-8-(benzyloxy)imidazo1,2-apyridine-2-carboxylate
CAS No:1506324-36-2
MF:C17H17N3O3
MW:311.335183858871
CID:5612465
PubChem ID:165753996
Update Time:2025-06-14

ethyl 3-amino-8-(benzyloxy)imidazo1,2-apyridine-2-carboxylate Chemical and Physical Properties

Names and Identifiers

    • 1506324-36-2
    • EN300-34967295
    • ethyl 3-amino-8-(benzyloxy)imidazo[1,2-a]pyridine-2-carboxylate
    • ethyl 3-amino-8-(benzyloxy)imidazo1,2-apyridine-2-carboxylate
    • Inchi: 1S/C17H17N3O3/c1-2-22-17(21)14-15(18)20-10-6-9-13(16(20)19-14)23-11-12-7-4-3-5-8-12/h3-10H,2,11,18H2,1H3
    • InChI Key: RBYQZNKGXPMHFI-UHFFFAOYSA-N
    • SMILES: O(CC1C=CC=CC=1)C1=CC=CN2C(=C(C(=O)OCC)N=C21)N

Computed Properties

  • Exact Mass: 311.12699141g/mol
  • Monoisotopic Mass: 311.12699141g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 6
  • Complexity: 401
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4
  • Topological Polar Surface Area: 78.8Ų

ethyl 3-amino-8-(benzyloxy)imidazo1,2-apyridine-2-carboxylate Pricemore >>

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Additional information on ethyl 3-amino-8-(benzyloxy)imidazo1,2-apyridine-2-carboxylate

Comprehensive Overview of Ethyl 3-amino-8-(benzyloxy)imidazo[1,2-a]pyridine-2-carboxylate (CAS No. 1506324-36-2)

The compound ethyl 3-amino-8-(benzyloxy)imidazo[1,2-a]pyridine-2-carboxylate (CAS No. 1506324-36-2) is a specialized heterocyclic organic molecule with significant potential in pharmaceutical and agrochemical research. Its unique structure, featuring an imidazo[1,2-a]pyridine core, has garnered attention due to its versatile applications in drug discovery and material science. Researchers are increasingly exploring its role as a building block for bioactive molecules, particularly in the development of kinase inhibitors and antimicrobial agents.

In recent years, the demand for imidazo[1,2-a]pyridine derivatives has surged, driven by their pharmacological properties. The benzyloxy and ethyl carboxylate functional groups in this compound enhance its solubility and reactivity, making it a valuable intermediate for synthetic modifications. This aligns with the growing trend of structure-activity relationship (SAR) studies, where small structural changes can lead to significant improvements in efficacy and selectivity.

From an industrial perspective, CAS No. 1506324-36-2 is often discussed in the context of green chemistry and sustainable synthesis. With increasing environmental regulations, researchers are optimizing its production using catalytic methods and solvent-free reactions. These advancements address common search queries like "eco-friendly synthesis of heterocycles" or "scalable routes for imidazo[1,2-a]pyridines," reflecting the intersection of innovation and sustainability.

The compound's 3-amino group further expands its utility in click chemistry and bioconjugation, areas frequently searched by medicinal chemists. Its compatibility with cross-coupling reactions (e.g., Suzuki-Miyaura) enables the rapid assembly of complex architectures, a hot topic in fragment-based drug design. Such features make it a recurring subject in patents and publications related to anticancer and anti-inflammatory drug candidates.

Analytical characterization of ethyl 3-amino-8-(benzyloxy)imidazo[1,2-a]pyridine-2-carboxylate typically involves HPLC, NMR, and mass spectrometry, techniques often queried by quality control professionals. Stability studies under varying pH and temperature conditions are also critical, as they inform storage protocols—a practical concern for laboratories handling this compound.

In summary, CAS No. 1506324-36-2 represents a nexus of synthetic versatility and biomedical relevance. Its alignment with trends like targeted therapy and high-throughput screening ensures its continued prominence in scientific discourse, while its adaptable structure meets the evolving needs of modern organic chemistry.

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